Product packaging for 2,6-Dimethoxy-3-methylphenol(Cat. No.:CAS No. 52244-30-1)

2,6-Dimethoxy-3-methylphenol

Cat. No.: B14657341
CAS No.: 52244-30-1
M. Wt: 168.19 g/mol
InChI Key: CACIHTRUBCBPJP-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-methylphenol is a methoxy-substituted phenolic compound of interest in various research fields. Phenolic compounds with similar structural motifs are investigated as potential building blocks in organic synthesis and for the development of specialty polymers . Related dimethoxyphenol derivatives are also studied for their applications as flavor and fragrance agents , highlighting the utility of this chemical class in industrial chemistry research. Researchers utilize this compound and its analogues in phytotoxicity studies to understand the effect of phenolic allelochemicals on seed germination and plant growth . The methoxy and methyl functional groups on the phenol ring influence its physicochemical properties and biological activity, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended for research purposes only. It is not for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Store in a cool, dry place, and keep the container tightly closed in a well-ventilated area .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B14657341 2,6-Dimethoxy-3-methylphenol CAS No. 52244-30-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52244-30-1

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2,6-dimethoxy-3-methylphenol

InChI

InChI=1S/C9H12O3/c1-6-4-5-7(11-2)8(10)9(6)12-3/h4-5,10H,1-3H3

InChI Key

CACIHTRUBCBPJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)O)OC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2,6 Dimethoxy 3 Methylphenol and Its Derivatives

Direct Synthetic Routes to 2,6-Dimethoxy-3-methylphenol

Direct synthetic routes to specifically substituted phenols like this compound are often multi-step processes involving the strategic introduction of functional groups onto a precursor ring. While specific literature for the direct synthesis of the 3-methyl isomer is not abundant, general methodologies for the synthesis of related isomers, such as 2,6-dimethoxy-4-methylphenol (B1584894), can be illustrative.

One documented approach for a related isomer involves a two-step process starting from 2,6-dimethoxyphenol (B48157). prepchem.com This process includes an initial hydroxymethylation followed by a reduction.

Step 1: Hydroxymethylation 2,6-dimethoxyphenol is reacted with formalin (a source of formaldehyde) in the presence of a base like sodium hydroxide (B78521). This introduces a hydroxymethyl group (-CH₂OH) onto the aromatic ring, yielding 2,6-dimethoxy-4-(hydroxymethyl)phenol. prepchem.com

Step 2: Reduction The resulting hydroxymethyl intermediate is then subjected to a reduction reaction. This can be achieved through catalytic hydrogenation using a platinum-alumina catalyst and hydrogen gas in a solvent like methanol (B129727) at elevated temperature and pressure. prepchem.com This step reduces the hydroxymethyl group to a methyl group, affording the final 2,6-dimethoxy-4-methylphenol product. prepchem.com

Another synthetic strategy for dimethoxyphenols starts from a dibrominated precursor. For instance, 2,6-dimethoxyphenol can be synthesized by treating 2,6-dibromophenol (B46663) with sodium methoxide (B1231860) in the presence of a copper catalyst, such as cuprous iodide. prepchem.com This nucleophilic aromatic substitution reaction replaces the bromine atoms with methoxy (B1213986) groups.

Functionalization and Derivatization Strategies

The 2,6-dimethoxyphenol scaffold can be readily functionalized to introduce a variety of chemical moieties, enabling the synthesis of a diverse range of derivatives. The directing effects of the hydroxyl and methoxy groups play a crucial role in determining the regioselectivity of these reactions.

Halogenation Reactions: Regioselective Bromination

Halogenation is a key functionalization reaction for aromatic compounds. The regioselective bromination of substituted phenols allows for the precise introduction of bromine atoms, which can serve as handles for further cross-coupling reactions.

In a process developed for the closely related isomer, 2,6-dimethoxy-4-methylphenol, a highly selective monobromination can be achieved. google.com This method utilizes bromine as the brominating agent in a suitable reaction solvent, with glacial acetic acid acting as an auxiliary agent. The reaction proceeds at a controlled temperature, typically between 30-50°C, to yield 2,6-dimethoxy-3-bromo-4-methylphenol with high selectivity and yield. google.com The methoxy and hydroxyl groups activate the ring, while the existing substituents direct the incoming electrophile (bromine) to the available ortho/para position. In this case, the C3 position is targeted. google.com

ReactantBrominating AgentSolventAuxiliary AgentTemperatureProductYield
2,6-dimethoxy-4-methylphenolBromine1,3-propylene dichlorideGlacial Acetic Acid35°C3-bromo-2,6-dimethoxy-4-methylphenol97.3%
This table is based on data for the synthesis of 3-bromo-2,6-dimethoxy-4-methylphenol. google.com

Alkylation and Arylation Approaches

The introduction of alkyl or aryl groups onto the phenol (B47542) ring is another important derivatization strategy.

Alkylation: Phenol alkylation can be performed to introduce additional alkyl substituents. These reactions are typically carried out using alkylating agents in the presence of a catalyst. For instance, the methylation of phenol to produce 2,6-dimethylphenol (B121312) can be achieved using methanol as the alkylating agent over an iron-chromium mixed oxide catalyst in a fluidized bed reactor. scispace.com This gas-phase reaction is highly exothermic and can achieve high conversion and selectivity. scispace.com While this example illustrates C-alkylation on the parent phenol, similar principles apply to more substituted systems, where the existing groups will influence the position of further alkylation.

Arylation: C-H arylation reactions offer a powerful method for forming carbon-carbon bonds between aromatic rings. Palladium-catalyzed direct arylation reactions have been used to couple aryl halides with various heterocyclic compounds, including indazoles. researchgate.net These reactions often employ a palladium catalyst, a ligand such as a phosphine (B1218219) or phenanthroline, and a base. researchgate.net A new C-O arylation strategy has also been reported for the synthesis of 2-arylphenols from guaiacols (2-methoxyphenols). worktribe.comacs.org This involves a sequence of arylative dearomatization using a bismuth(V) arylating agent, followed by reduction and rearomatization. worktribe.comacs.org This approach allows for the functionalization of the strong C-O bond and provides access to substitution patterns that are difficult to achieve through other methods. acs.org

Synthesis of Schiff Base Derivatives Incorporating Dimethoxyphenol Moieties

Schiff bases are compounds containing an azomethine (-C=N-) group, typically formed through the condensation of a primary amine with an active carbonyl compound (an aldehyde or ketone). nih.govneliti.com Derivatives of dimethoxyphenols bearing an aldehyde group are common precursors for these syntheses.

For example, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) can be reacted with various anilines (such as aniline (B41778) or 4-nitroaniline) to form Schiff base derivatives like 2,6-dimethoxy-4-((phenylamino)methyl)phenol. researchtrend.net Similarly, the reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and 2-nitroaniline (B44862) yields 2,6-dimethoxy-4-((2-nitrophenylimino)methyl)phenol. benthamdirect.com Another example involves the condensation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with 2,4,6-trimethylphenylamine. nih.govnih.govresearchgate.net

The general synthesis involves refluxing a mixture of the aldehyde and the primary amine in a solvent like ethanol, sometimes with a few drops of an acid catalyst such as acetic acid. neliti.comjmchemsci.com

Aldehyde PrecursorAmine ReactantResulting Schiff Base
4-hydroxy-3,5-dimethoxybenzaldehyde2-nitroaniline2,6-dimethoxy-4-((2-nitrophenylimino)methyl)phenol benthamdirect.com
4-hydroxy-3,5-dimethoxybenzaldehydeAniline2,6-dimethoxy-4-((phenylamino)methyl)phenol researchtrend.net
o-Vanillin2,4,6-trimethylphenylamine3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol nih.govnih.govresearchgate.net
2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde2-aminophenol3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol neliti.com

Enzymatic Synthesis and Biocatalytic Transformations

Enzymes offer a green and highly selective alternative to traditional chemical catalysts for organic synthesis. Laccases, in particular, have been extensively studied for their ability to catalyze the oxidation of phenolic compounds.

Laccase-Mediated Oxidation and Dimerization Pathways

Laccases (p-diphenol:oxygen oxidoreductases) are copper-containing enzymes that catalyze the one-electron oxidation of a wide range of phenolic substrates, using molecular oxygen as the terminal electron acceptor, which is reduced to water. csic.esd-nb.info

The laccase-mediated oxidation of 2,6-dimethoxyphenol (2,6-DMP), a compound structurally very similar to this compound, is a well-characterized process. researchgate.netresearchgate.netresearchgate.net The reaction proceeds through the formation of a phenoxy radical species. researchgate.netresearchgate.net This radical is resonance-stabilized, forming a para-radical species. researchgate.netresearchgate.net Subsequently, two of these para-radicals undergo a coupling reaction to form a symmetrical C-C linked dimer, specifically 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol. researchgate.netresearchgate.net This enzymatic modification can be conducted in various solvent systems, including homogenous aqueous-organic media or biphasic systems, to optimize dimer formation. researchgate.net The resulting dimer has been shown to possess different physicochemical properties compared to the starting monomer. researchgate.net This biocatalytic transformation highlights a pathway for converting simple phenolic units into more complex dimeric structures. researchgate.netresearchgate.net

Role of Oxidoreductases in Phenol Modification

Oxidoreductases, a class of enzymes that catalyze the transfer of electrons from one molecule to another, play a significant role in the modification of phenolic compounds. Enzymes such as laccases and peroxidases are utilized in oxidative coupling reactions of phenols to generate the core structures of lignans (B1203133) and neolignans. researchgate.net These enzymes facilitate the oxidation of phenols to their corresponding radical species. researchgate.net For instance, in the presence of laccase, a related compound, 2,6-dimethoxyphenol (2,6-DMP), is oxidized to a para-quinone radical. researchgate.net This radical intermediate can then undergo further reactions, such as dimerization. researchgate.net

The enzymatic modification of 2,6-dimethoxyphenol has been studied to produce dimers with potentially enhanced antioxidant properties. researchgate.net The primary product formed through laccase-mediated oxidation is a symmetrical, C-C linked dimer, identified as 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol. researchgate.net This transformation demonstrates the capacity of oxidoreductases to create more complex molecules from simpler phenolic precursors, which can lead to compounds with improved biological activities. researchgate.net The nature of the substituents on the phenolic ring, such as the ortho-substituents, plays a crucial role in the selectivity of the coupling reaction. researchgate.net

Table 1: Laccase-Mediated Dimerization of 2,6-Dimethoxyphenol

Substrate Enzyme Key Intermediate Main Product

Catalytic Synthesis Approaches: Organometallic Complex Formation for Catalysis

Organometallic complexes are pivotal in modern organic synthesis, offering efficient and selective pathways for forming new chemical bonds. In the context of phenol derivatives, these catalysts are employed in a variety of coupling reactions. For instance, nickel(II) complexes featuring bifunctional phosphine–imidazolium ligands have demonstrated catalytic activity in Kumada–Corriu coupling reactions, which are used to form carbon-carbon bonds. scispace.com The electronic properties of the ligands attached to the metal center can be systematically varied to fine-tune the catalyst's performance in asymmetric catalysis, thereby controlling the stereochemical outcome of the reaction. scispace.com

A sophisticated strategy in complex molecule synthesis involves the use of organometallic complexes as temporary protective groups. Iron-tricarbonyl complexes, for example, can be used to shield reactive diene functionalities within a molecule. proquest.com This protection allows other parts of the molecule, such as an alkene, to undergo selective reactions like metathesis without interference from the diene. proquest.com This novel approach enables the synthesis of precursors for complex transformations like the transannular Diels-Alder cycloaddition, highlighting the versatility of organometallic chemistry in multi-step synthetic sequences. proquest.com

Total Synthesis Strategies of Complex Molecules Utilizing this compound or Related Precursors

Phenolic compounds, including isomers and derivatives of this compound, serve as crucial intermediates and building blocks in the total synthesis of complex natural products. Their functionalized aromatic rings provide a versatile scaffold for constructing intricate molecular architectures. For example, a derivative, 2,6-dimethoxy-3-bromo-4-methylphenol, is an important organic synthesis intermediate. google.com This compound can be prepared via the highly selective monobromination of 2,6-dimethoxy-4-methylphenol. google.com It serves as a precursor for 2,3,4,5-tetramethoxy toluene, which is a key raw material in the preparation of Coenzyme Q-10. google.com

The synthesis of complex polycyclic natural products often relies on powerful chemical reactions that can rapidly build molecular complexity. One such strategy is the photoenolization/Diels-Alder (PEDA) reaction, which has been applied to the total synthesis of aryltetralin lactone lignans. researcher.life Furthermore, an intramolecular version of the PEDA reaction provides an efficient route for constructing highly congested hydrophenanthrene structures, which are core components of hasubanan (B79425) alkaloids. researcher.life These advanced synthetic strategies underscore the importance of simple, functionalized precursors like substituted phenols in providing the foundational structures needed to access biologically active and structurally complex molecules. proquest.comresearcher.life

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
2,6-Dimethoxyphenol
2,6-Dimethoxy-4-methylphenol
2,6-Dimethoxy-3-bromo-4-methylphenol
3,3′,5,5′-Tetramethoxy biphenyl-4,4′-diol
2,3,4,5-Tetramethoxy toluene

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H-NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2,6-dimethoxy-3-methylphenol, one would expect to observe distinct signals for the phenolic hydroxyl proton, the aromatic protons, the methoxy (B1213986) protons, and the methyl protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would provide definitive evidence for the compound's connectivity. However, no specific ¹H-NMR data for this compound has been reported.

¹³C-NMR spectroscopy provides information on the carbon framework of a molecule. A spectrum for this compound would show distinct signals for each unique carbon atom in the aromatic ring, the methoxy groups, and the methyl group. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. Without experimental or calculated data, a specific analysis is not possible.

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, helping to establish the relative positions of the substituents on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of the entire molecule.

A detailed analysis using these techniques for this compound cannot be performed due to the lack of primary spectral data.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542) group, C-H stretches of the aromatic ring and alkyl groups, C=C stretching vibrations of the aromatic ring, and C-O stretching vibrations of the hydroxyl and methoxy groups. The precise frequencies of these bands provide a fingerprint for the molecule.

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the aromatic ring and the carbon-carbon bonds of the substituents.

Electronic Spectroscopy for Electronic Structure and Conjugation

Electronic spectroscopy probes the electronic transitions within a molecule, offering insights into its electronic structure, conjugation, and the influence of various functional groups on the chromophore.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to transitions of electrons from the ground state to higher energy excited states. For phenolic compounds, the primary and secondary absorption bands arise from π → π* transitions within the benzene (B151609) ring. The positions and intensities of these bands are sensitive to the nature and position of substituents on the ring.

Computational studies on substituted phenols provide a framework for understanding the UV-Vis spectrum of this compound. nih.gov The hydroxyl (-OH) group and the two methoxy (-OCH₃) groups act as auxochromes, containing non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy of the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The methyl (-CH₃) group, an alkyl substituent, induces a smaller red shift.

Time-Dependent Density Functional Theory (TD-DFT) calculations have proven effective in reproducing the spectral shifts observed upon substitution in phenols. nih.gov For this compound, the combined electron-donating effects of the hydroxyl and two methoxy groups are expected to cause significant red shifts in both the primary (E₂) and secondary (B₂) bands of the benzene chromophore.

Table 1: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

Band Transition Expected λ (nm) Effect of Substituents
Primary Band (E₂) π → π* ~220 - 240 Strong bathochromic shift due to -OH and -OCH₃ groups.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different atomic compositions. For this compound (C₉H₁₂O₃), HRMS can confirm its exact monoisotopic mass of 168.07864 u.

In addition to molecular formula determination, HRMS is used to analyze the fragmentation of the molecular ion. The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, common fragmentation pathways for methoxyphenols would be expected. A primary and highly characteristic fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a stable resonance-stabilized cation. Subsequent fragmentations can include the loss of carbon monoxide (CO) or formaldehyde (CH₂O).

Table 2: Predicted Major Fragment Ions for this compound in HRMS

Ion Formula m/z (Monoisotopic) Description
[C₉H₁₂O₃]⁺• 168.07864 Molecular Ion
[C₈H₉O₃]⁺ 153.05517 Loss of •CH₃
[C₇H₆O₃]⁺• 138.03169 Loss of CH₂O from molecular ion
[C₇H₉O₂]⁺ 125.06025 Loss of •CH₃ and subsequent loss of CO

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. matec-conferences.org It is the method of choice for separating and identifying volatile and semi-volatile components within a complex mixture. nih.gov The analysis of alkylphenols in environmental or industrial samples is a common application of GC-MS. thermofisher.comoiv.intacs.org

In a typical GC-MS analysis, the sample mixture is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. As each compound, such as this compound, elutes from the column at a characteristic retention time, it enters the mass spectrometer. The MS ionizes the compound and records its mass spectrum. The combination of the retention time and the mass spectrum provides a highly specific identification. For complex matrices, derivatization of the phenolic hydroxyl group, for instance with pentafluorobenzoyl chloride, can improve chromatographic behavior and detection sensitivity. researchgate.net

Table 3: Typical Parameters for GC-MS Analysis of this compound

Parameter Typical Value / Condition Purpose
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) Separation of isomers and other components in the mixture.
Carrier Gas Helium Inert mobile phase to carry analytes through the column.
Injection Mode Split/Splitless Introduction of the sample onto the column.
Oven Program 50°C hold 2 min, ramp 10°C/min to 280°C, hold 5 min Temperature gradient to elute compounds with varying boiling points.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization method that produces reproducible fragmentation patterns.

| MS Scan Range | 40-450 m/z | Detection range to capture the molecular ion and key fragment ions. |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. It also elucidates the packing of molecules within the crystal lattice and identifies intermolecular interactions such as hydrogen bonding and π-π stacking.

While specific crystallographic data for this compound is not available in the surveyed literature, analysis of closely related structures, such as other substituted phenols, provides insight into the information that would be obtained. benthamdirect.com An XRD analysis of this compound would be expected to reveal:

The planarity of the benzene ring.

The specific bond lengths of C-O (hydroxyl), C-O (methoxy), and C-C bonds, which can indicate the degree of electron delocalization.

The orientation of the hydroxyl, methoxy, and methyl groups relative to the aromatic ring.

The presence of intermolecular hydrogen bonds, likely involving the hydroxyl group as a donor and a methoxy or hydroxyl oxygen of a neighboring molecule as an acceptor, which would govern the crystal packing.

Due to the absence of published experimental data, a table of crystallographic parameters cannot be provided for this specific compound.

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules with unpaired electrons, such as free radicals. nih.gov It is the most definitive method for the detection and characterization of radical species. nih.gov Phenolic compounds can be oxidized to form relatively stable phenoxyl radicals, and EPR spectroscopy is an invaluable tool for studying their electronic structure.

The phenoxyl radical of this compound can be generated in situ by chemical or electrochemical oxidation, or by UV irradiation. acs.org The EPR spectrum provides two key pieces of information: the g-value, which is characteristic of the radical's electronic environment, and the hyperfine coupling constants (hfc), which arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹H).

The EPR spectrum of the 2,6-Dimethoxy-3-methylphenoxyl radical would be expected to show hyperfine splitting from the remaining proton on the aromatic ring (at position 5) and the protons of the methyl group (at position 3). The protons of the methoxy groups may also contribute smaller splittings. The magnitude of the hfc for each proton is proportional to the spin density at the carbon atom to which it is attached, providing a direct map of the unpaired electron's distribution across the molecule.

Table 4: Predicted Sources of Hyperfine Coupling in the 2,6-Dimethoxy-3-methylphenoxyl Radical

Interacting Nuclei Position Expected Hyperfine Splitting Pattern
¹H 5 (ring proton) Doublet
³H 3 (methyl group) Quartet

Comprehensive Analytical Methodologies for Complex Mixtures Containing Phenolic Compounds

The analysis of individual phenolic compounds within complex mixtures, such as environmental samples, natural product extracts, or industrial process streams, presents a significant analytical challenge. The structural similarity among many phenolic compounds necessitates high-resolution separation and detection techniques for accurate identification and quantification. Methodologies for the analysis of the target compound, this compound, and its related compounds typically rely on a combination of chromatographic separation and spectroscopic detection.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for separating phenolic compounds from complex matrices. settek.com For volatile phenols, GC, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a powerful tool. nih.govresearchgate.net Non-volatile or thermally labile compounds are better suited for HPLC analysis with ultraviolet (UV) or MS detection. researchgate.net

The successful analysis of phenolic compounds in complex mixtures often involves several key steps:

Sample Preparation and Extraction: The initial step involves extracting the phenolic compounds from the sample matrix. This can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which also helps to clean up the sample and remove interfering substances. researchgate.net

Chromatographic Separation: The choice between GC and HPLC depends on the volatility and thermal stability of the analytes. For GC analysis, derivatization is a common strategy to increase the volatility and improve the chromatographic behavior of phenolic compounds. settek.comresearchgate.net

Detection and Identification: Mass spectrometry is the definitive tool for the structural elucidation of compounds separated by chromatography. Electron ionization (EI) GC-MS provides characteristic fragmentation patterns that serve as a molecular fingerprint. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition, further confirming the identity of the compound. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

Due to a lack of specific published experimental data for this compound, the following tables provide representative data for the closely related and structurally similar compound, 2,6-Dimethoxy-4-methylphenol (B1584894). This data illustrates the type of information obtained through the analytical methodologies described.

Table 1: GC and MS Data for a Related Phenolic Compound

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Peaks (m/z)
2,6-Dimethoxy-4-methylphenol6638-05-7C₉H₁₂O₃168.19Data not available in search results

This interactive table is based on data for a structurally related compound, as specific experimental data for this compound is not available in the provided search results. foodb.cachemicalbook.com

Table 2: Spectroscopic Data for a Related Phenolic Compound

Compound Name¹H NMR (CDCl₃, δ in ppm)¹³C NMR (CDCl₃, δ in ppm)IR (cm⁻¹)
2,6-Dimethoxy-4-methylphenolData not available in search resultsData not available in search resultsData not available in search results

This interactive table is intended to be illustrative of the types of data generated by these spectroscopic techniques. Specific experimental data for this compound is not available in the provided search results.

The comprehensive analysis of complex mixtures for the presence of specific phenolic compounds like this compound relies on the synergistic use of these advanced analytical techniques. While general methodologies are well-established for the broader class of phenolic compounds, the specific application and resulting data for this compound are not currently available in public scientific databases. The detailed research findings for many other phenolic compounds, however, demonstrate the robustness of these approaches for structural elucidation and quantification in complex matrices. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT methods calculate the electron density of a system to determine its energy and other properties, providing a robust framework for investigating the molecular and electronic attributes of compounds like 2,6-dimethoxy-3-methylphenol.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this involves finding the conformation with the minimum energy. The presence of rotatable bonds, specifically those of the methoxy (B1213986) groups, necessitates a conformational analysis to identify the global minimum on the potential energy surface.

Table 1: Predicted Stable Conformations of Methoxy Groups in Substituted Phenols This table is illustrative and based on general principles of conformational analysis for similar compounds.

Conformer Orientation of 2-Methoxy Group Orientation of 6-Methoxy Group Relative Energy (kcal/mol)
A Planar with the ring, methyl pointing away from the hydroxyl Planar with the ring, methyl pointing away from the methyl group 0 (Global Minimum)
B Perpendicular to the ring Planar with the ring Higher
C Planar with the ring Perpendicular to the ring Higher
D Both perpendicular to the ring Both perpendicular to the ring Highest

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, reflecting their electron-donating nature. The LUMO is generally distributed over the aromatic ring. In this compound, the electron-donating methoxy and methyl groups are expected to raise the energy of the HOMO, while their effect on the LUMO energy is likely to be less pronounced. This would result in a relatively small HOMO-LUMO gap, suggesting that the molecule is likely to be reactive. DFT studies on other methoxyphenol derivatives have shown that the HOMO-LUMO gap is sensitive to the substitution pattern on the aromatic ring. nih.gov

Table 2: Representative HOMO-LUMO Energy Gaps for Substituted Phenols from DFT Calculations Data is sourced from computational studies on analogous compounds to infer properties of this compound.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Phenol -6.78 -1.25 5.53
2-Methoxyphenol -6.45 -1.10 5.35
4-Methoxyphenol -6.32 -1.05 5.27
2,6-Dichlorophenol researchgate.net -6.90 -1.85 5.05

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to show a region of significant negative potential around the oxygen atom of the hydroxyl group, as well as the oxygen atoms of the methoxy groups, due to the presence of lone pairs of electrons. These regions would be the most likely sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group will exhibit a region of high positive potential, making it the primary site for nucleophilic attack and deprotonation. The aromatic ring itself will have a distribution of electron density influenced by the substituents. The electron-donating methoxy and methyl groups will increase the electron density of the ring, particularly at the ortho and para positions relative to the hydroxyl group, making these positions also susceptible to electrophilic substitution. Studies on other methoxy-substituted compounds have confirmed that the negative potential is localized near the methoxy groups. nih.govmanipal.edu

Charge distribution analysis provides a quantitative measure of the partial atomic charges on each atom within a molecule. Mulliken population analysis is a common method used to calculate these charges from the molecular orbitals obtained in a DFT calculation. While Mulliken charges are known to be basis-set dependent, they can provide useful qualitative insights into the distribution of electrons within a molecule.

Table 3: Illustrative Mulliken Atomic Charges for Atoms in a Substituted Phenol This table presents hypothetical Mulliken charges for this compound based on expected trends from similar molecules. The values are for illustrative purposes.

Atom Predicted Mulliken Charge (a.u.)
O (hydroxyl) -0.65 to -0.75
H (hydroxyl) +0.40 to +0.50
C (attached to OH) +0.20 to +0.30
O (methoxy) -0.50 to -0.60
C (methoxy methyl) +0.10 to +0.20
C (aromatic ring) Varies from -0.20 to +0.15

Thermochemical Property Calculations

Computational methods are also employed to predict the thermochemical properties of molecules, such as their acidity. These calculations can provide valuable insights into the chemical behavior of a compound.

The gas-phase acidity of a molecule is a measure of its intrinsic ability to donate a proton in the absence of a solvent. It is a fundamental property that is influenced by the electronic effects of substituents. For phenols, the acidity is determined by the stability of the corresponding phenoxide ion formed upon deprotonation.

O−H Bond Dissociation Enthalpies (BDEs)

The O−H bond dissociation enthalpy (BDE) is a critical parameter in evaluating the antioxidant potential of phenolic compounds. It represents the energy required to homolytically break the O−H bond, forming a phenoxyl radical. A lower BDE indicates a greater ease of hydrogen atom donation to scavenge free radicals.

Computational studies, primarily employing density functional theory (DFT), have become a reliable tool for predicting O−H BDEs. The B3LYP functional is a commonly used method that provides results with reasonable accuracy, often within 2-3 kcal/mol of experimental values. pan.olsztyn.pl The stability of the resulting phenoxyl radical, which is influenced by substituents on the aromatic ring, is a key factor determining the BDE. pan.olsztyn.pl Electron-donating groups, such as methoxy and alkyl groups, generally stabilize the radical and thus lower the O−H BDE.

The addition of a methyl group at the meta position, as in this compound, is expected to have a further, albeit smaller, BDE-lowering effect. DFT calculations on substituted phenols have shown that a methyl group at the meta position provides a modest stabilizing effect on the phenoxyl radical. mdpi.comresearchgate.net Therefore, the O−H BDE of this compound is predicted to be slightly lower than that of 2,6-dimethoxyphenol (B48157).

CompoundRelative O−H BDE (kcal/mol)aMethod
Phenol0.0Reference
2-Methoxyphenol-4.0Experimental (Photoacoustic Calorimetry) acs.org
4-Methoxyphenol-4.9Experimental (Photoacoustic Calorimetry) acs.org
2,6-Dimethoxyphenol-10.6Experimental (Photoacoustic Calorimetry) acs.org
2,4-Dimethoxyphenol-9.0Experimental (Photoacoustic Calorimetry) acs.org
2,4,6-Trimethoxyphenol-13.6Experimental (Photoacoustic Calorimetry) acs.org
aRelative to the O−H BDE of phenol.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, governed by intermolecular interactions, is crucial for understanding the physical properties of a compound. While a crystal structure for this compound was not found in the searched literature, studies on closely related derivatives, such as 2,6-dimethoxy-4-((2-nitrophenylimin)methyl)phenol and 2,6-dimethoxybenzoic acid, provide insight into the types of interactions that likely dictate its crystal packing. nih.govnih.gov

Hirshfeld Surface Analysis and Fingerprint Plots

For example, in a study of a third polymorph of 2,6-dimethoxybenzoic acid, Hirshfeld analysis revealed that H···H and O···H/H···O contacts were the most significant, each contributing approximately 39% to the total intermolecular contacts. nih.gov C···H/H···C contacts also played a substantial role at 19.1%. nih.gov Similarly, analysis of 2,6-dimethoxy-4-((2-nitrophenylimin)methyl)phenol showed that C-H···O, N-H···O, and O-H···O bonding were primarily responsible for crystal packing stability. nih.gov These findings suggest that for this compound, interactions involving hydrogen, oxygen, and carbon atoms will be dominant in the crystal lattice.

Contact TypeContribution (%) in 2,6-dimethoxybenzoic acid (polymorph Iγ) nih.govExpected Significance in this compound
H···H39.2High (van der Waals forces)
O···H / H···O39.1High (Hydrogen bonding)
C···H / H···C19.1Significant
O···C / C···O2.5Minor

Hydrogen Bonding and Stacking Interactions

Hydrogen bonds are expected to be a primary directional force in the crystal packing of this compound. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups and the hydroxyl group itself can act as acceptors. This can lead to the formation of chains or more complex networks. For instance, in a derivative, (E)-2,6-dimethoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol, molecules are linked into chains via O—H⋯N and C—H⋯O hydrogen bonds. nih.gov

Solvent Effects Modeling in Theoretical Studies

Theoretical and computational studies on methoxyphenol derivatives have demonstrated that the surrounding solvent can significantly influence their chemical properties and reactivity. researchgate.netnih.gov Solvent effects are often incorporated into DFT calculations using continuum models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.

For phenolic antioxidants, the polarity of the solvent has been shown to have a pronounced effect on the operative antioxidant mechanism. nih.gov In the gas phase or non-polar solvents, the Hydrogen Atom Transfer (HAT) mechanism, which is directly related to the O-H BDE, is generally favored. researchgate.netnih.govresearchgate.net However, in polar solvents, mechanisms involving electron transfer, such as the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism, become more competitive. researchgate.netnih.gov This is because polar solvents can stabilize the charged intermediates formed during the SPLET pathway.

Therefore, when computationally modeling the properties of this compound, particularly in the context of its antioxidant activity, the inclusion of a solvent model is crucial for obtaining results that are relevant to a solution-phase environment. The choice of solvent can alter the predicted thermodynamically preferred mechanism for radical scavenging. researchgate.net

Chemical Reactivity and Mechanistic Pathway Elucidation

Oxidative Transformations

Oxidative processes are a key aspect of the chemistry of 2,6-Dimethoxy-3-methylphenol, proceeding through both enzymatic and non-enzymatic pathways. These transformations typically involve the phenolic hydroxyl group, leading to the formation of radical species and subsequent coupling or cleavage reactions.

Enzymatic Oxidation Mechanisms

Enzymes, particularly laccases, are known to catalyze the oxidation of phenolic compounds. While direct studies on this compound are limited, extensive research on the closely related compound 2,6-dimethoxyphenol (B48157) (syringol) provides a strong model for its behavior. Laccases are multi-copper oxidases that utilize molecular oxygen to oxidize substrates, generating water as the only byproduct. researchgate.net

The enzymatic oxidation process begins with the abstraction of a hydrogen atom from the phenolic hydroxyl group, leading to the formation of a phenoxy radical. This radical is stabilized by resonance, with electron density delocalized across the aromatic ring and the oxygen atom.

Radical Formation and Coupling Reactions

In the presence of laccase, 2,6-dimethoxyphenol is oxidized to a phenoxy radical species. researchgate.net This radical can exist in several resonance forms. Due to the steric hindrance from the two methoxy (B1213986) groups at the ortho positions, radical coupling predominantly occurs at the para position relative to the hydroxyl group or through the oxygen atom. For this compound, the available C-5 position is the most likely site for carbon-carbon coupling, while the C-4 position is blocked by the methyl group.

The general mechanism involves:

Oxidation: The enzyme abstracts an electron and a proton from the phenolic -OH group to form a phenoxy radical.

Resonance: The unpaired electron is delocalized onto the aromatic ring.

Coupling: Two phenoxy radicals then couple to form a new covalent bond. This can be a C-C, C-O, or O-O linkage, though C-C coupling is common for hindered phenols. researchgate.net

Dimerization and Polymerization Processes

The radical coupling reactions are the foundational step for dimerization and subsequent polymerization. In the laccase-mediated oxidation of 2,6-dimethoxyphenol, the primary product is the symmetrical C-C linked dimer, 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol. researchgate.net

For this compound, a similar C-C bond formation would be expected to occur at the C-5 position, leading to the formation of 2,2',6,6'-tetramethoxy-3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diol. Further oxidation of these dimers can lead to the formation of higher-order oligomers and polymers, although the reaction becomes more complex and can yield a mixture of products.

Non-Enzymatic Oxidations

Non-enzymatic oxidation of this compound can be achieved through chemical or electrochemical methods. Electrochemical oxidation, for instance, provides a controlled way to study the oxidative pathways of phenolic compounds. The process involves the transfer of electrons from the phenol (B47542) to an anode surface at a specific potential.

The mechanism for the electrochemical oxidation of phenols generally follows these steps:

Electron Transfer: The phenol molecule diffuses to the electrode surface and undergoes an initial one-electron oxidation to form a radical cation.

Deprotonation: The radical cation rapidly loses a proton to form a neutral phenoxy radical.

Further Reactions: This phenoxy radical can then undergo coupling reactions (dimerization, polymerization) or further oxidation at the electrode surface to form quinone-like structures. uc.pt

Studies on related methoxyphenols have shown that irreversible oxidation peaks are observed in cyclic voltammetry, corresponding to the formation of these reactive intermediates. acs.org The specific products depend on the reaction conditions, such as pH, solvent, and electrode material.

Catalytic Cleavage of Carbon-Oxygen Bonds

The methoxy groups of this compound contain stable carbon-oxygen ether bonds. However, under specific catalytic conditions, these bonds can be cleaved. Research on the hydrogenolysis of 2,6-dimethoxyphenol using a vanadium catalyst demonstrates a pathway for C-O bond cleavage in the absence of external hydrogen gas. researchgate.netwikipedia.org

The proposed reaction pathway involves the initial cleavage of one methyl ether C-O bond to yield 3-methoxycatechol. This intermediate can then undergo a second C-O bond cleavage to form pyrogallol. researchgate.netwikipedia.org This process is significant for the conversion of lignin (B12514952) model compounds into valuable chemical feedstocks. researchgate.netwikipedia.org The reaction is typically performed at high temperatures in an aqueous medium. researchgate.netwikipedia.org

Table 1: Vanadium-Catalyzed C-O Bond Cleavage of 2,6-Dimethoxyphenol researchgate.netwikipedia.org
ParameterValue
CatalystVanadium Metal
Substrate2,6-Dimethoxyphenol
SolventDistilled Water
Temperature280°C
Reaction Time48 hours
Conversion89.5%
Primary Product3-Methoxycatechol
Secondary ProductPyrogallol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The reactivity and regioselectivity of this compound in EAS reactions are governed by the combined electronic and steric effects of its substituents.

The substituents on the ring are all activating and ortho-, para-directing:

-OH group: A very strong activating group.

-OCH3 groups: Strong activating groups.

-CH3 group: A weak activating group.

The directing effects of these groups reinforce each other. The hydroxyl group is the most powerful activator, and its directing effect will strongly influence the position of substitution. The available positions for substitution on the ring are C-4 and C-5. However, the C-4 position is already occupied by the methyl group. Therefore, electrophilic attack is overwhelmingly directed to the C-5 position.

While electronically favored, the C-5 position is sterically hindered by the adjacent methoxy group at C-6 and the methyl group at C-4. This steric hindrance can significantly impact reactivity. For instance, in the nitration of various phenols using cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), it was observed that 2,6-disubstituted phenols were generally unreactive, likely due to steric hindrance preventing the approach of the electrophile. arkat-usa.org

Formation of Coordination Compounds and Ligands

While specific studies detailing the formation of coordination compounds and ligands with this compound are not extensively documented in the reviewed literature, the molecular structure of this compound suggests a strong potential for it to act as a ligand in coordination chemistry. The presence of a phenolic hydroxyl group (-OH) and two methoxy groups (-OCH3) provides potential donor sites for coordination with metal ions.

Generally, substituted phenols and their derivatives are known to form coordination complexes with a variety of metal ions. The oxygen atom of the hydroxyl group can deprotonate to form a phenoxide, which is a potent coordinating agent. The lone pairs of electrons on the oxygen atoms of the methoxy groups can also participate in coordination, potentially leading to the formation of chelate rings, which would enhance the stability of the resulting metal complexes.

The steric and electronic effects of the substituents on the phenol ring play a crucial role in determining the coordination properties of the ligand. In this compound, the two methoxy groups in the ortho positions and the methyl group in the meta position would influence the steric accessibility of the coordinating atoms and the electron density on the aromatic ring, thereby affecting the stability and geometry of the resulting metal complexes.

Kinetics of Aqueous-Phase OH Oxidation Reactions in Environmental Contexts

In environmental contexts, particularly in the atmosphere, the aqueous-phase oxidation by hydroxyl radicals (•OH) is a significant degradation pathway for phenolic compounds. While specific kinetic data for the reaction of this compound with •OH radicals in the aqueous phase are not available in the reviewed literature, the reactivity of this compound can be inferred from studies on similarly substituted phenols.

Research on the aqueous OH oxidation of various substituted phenolic compounds has shown that the reaction rates are highly dependent on the nature and position of the substituents on the aromatic ring. mdpi.com Electron-donating groups, such as hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3), tend to increase the rate of reaction with •OH radicals. mdpi.comresearchgate.net This is attributed to the increased electron density on the benzene (B151609) ring, which makes it more susceptible to electrophilic attack by the hydroxyl radical. mdpi.com

Given that this compound possesses two electron-donating methoxy groups and one electron-donating methyl group, it is expected to have a high reactivity towards •OH radicals. The reaction mechanism likely involves the addition of the •OH radical to the aromatic ring to form a dihydroxycyclohexadienyl radical intermediate. researchgate.net This intermediate can then undergo further reactions, such as water elimination to form a phenoxyl radical, or reaction with oxygen to form peroxy radicals, leading to the formation of various oxygenated products and eventual ring cleavage. researchgate.net

The second-order rate constants for the reaction of •OH with highly substituted phenols are typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. mdpi.comresearchgate.netacs.org For instance, studies on other methoxyphenols have reported high rate constants, and it is reasonable to assume that the rate constant for this compound would be of a similar magnitude.

The table below presents a summary of experimentally determined second-order rate constants for the aqueous-phase reaction of various substituted phenols with hydroxyl radicals, providing a comparative context for the expected reactivity of this compound.

Phenolic CompoundSecond-Order Rate Constant (kOH) (M⁻¹s⁻¹)pHReference
Tyrosol(1.9 - 14) x 10⁹2 acs.org
Guaiacol (2-methoxyphenol)(1.8 - 15) x 10⁹2 acs.org
Syringol (2,6-dimethoxyphenol)(1.8 - 15) x 10⁹2 acs.org
Various Substituted Phenols10⁹ - 10¹⁰Not Specified mdpi.comresearchgate.net

The kinetics of these reactions are also influenced by environmental factors such as pH and the presence of other chemical species. For many substituted phenols, the rate of oxidation by •OH increases with pH. mdpi.com This is because the deprotonated phenoxide form is more reactive than the neutral phenol. The presence of inorganic salts and transition metal ions can also affect the reaction rates. mdpi.comresearchgate.net

The rapid aqueous-phase oxidation of compounds like this compound has significant implications for atmospheric chemistry, as these reactions can contribute to the formation of secondary organic aerosol (SOA), which impacts air quality and climate. mdpi.comacs.org

Natural Occurrence and Biosynthetic Pathways

Identification in Natural Extracts and Biomass Pyrolysis Products

2,6-Dimethoxy-3-methylphenol, a methoxyphenolic compound, has been identified in a variety of natural sources and as a product of biomass degradation. Its presence is significant in the chemical makeup of certain plant species and is a notable component in the complex mixture of compounds generated during the pyrolysis of lignocellulosic biomass.

The compound is a derivative of syringol, which is commonly found in wood smoke and is a key contributor to the characteristic aroma of many smoked food products. While 2,6-dimethoxyphenol (B48157) (syringol) is widely reported in various natural extracts, the methylated derivative, this compound, has a more specific distribution. For instance, related compounds like 2,6-dimethoxy-4-methylphenol (B1584894) have been identified, highlighting the diversity of methylated phenols in nature.

In the context of biomass pyrolysis, the thermal decomposition of lignocellulosic materials, such as wood and agricultural residues, yields a liquid product known as bio-oil. This bio-oil is a complex mixture containing a wide array of organic compounds, including a significant fraction of phenolic substances. The composition of these phenolics is directly related to the structure of lignin (B12514952), a primary component of biomass. Lignin is a polymer composed of phenylpropane units, primarily p-coumaryl, coniferyl, and sinapyl alcohols. The pyrolysis of lignin-rich biomass breaks down this polymer into monomeric and oligomeric phenolic compounds.

Specifically, the syringyl units within the lignin structure are the precursors to syringol and its derivatives, including this compound. The thermal degradation process involves the cleavage of ether and carbon-carbon bonds within the lignin polymer, leading to the formation of various methoxyphenols. The presence and concentration of this compound and other related compounds in bio-oil are influenced by factors such as the type of biomass feedstock and the specific pyrolysis process conditions, including temperature and heating rate.

The table below summarizes the occurrence of this compound and related compounds in different sources.

CompoundSourceType of Occurrence
This compound Biomass Pyrolysis ProductsThermal degradation product of lignin
2,6-Dimethoxyphenol (Syringol) Wood smoke, various plantsNatural flavor compound, pyrolysis product
2,6-Dimethoxy-4-methylphenol Certain plant extractsNatural constituent
2,6-Dimethoxy-4-allylphenol Corn Straw PyrolysisComponent of bio-oil
Guaiacol Biomass Pyrolysis ProductsThermal degradation product of lignin
Phenol (B47542) Biomass Pyrolysis ProductsThermal degradation product of lignin
Cresol Biomass Pyrolysis ProductsThermal degradation product of lignin

This table illustrates the distribution of this compound and structurally similar phenolic compounds in both natural and pyrolytic contexts.

Biosynthetic Origins and Precursors

The biosynthesis of this compound in plants is intricately linked to the major metabolic pathways that produce a vast array of secondary metabolites. The core phenolic structure is derived from primary metabolism, which is then modified through a series of enzymatic reactions to yield the final compound.

The fundamental building block for most plant phenolics, including the benzene (B151609) ring of this compound, is generated through the shikimate pathway. This metabolic route converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into the aromatic amino acids phenylalanine, tyrosine, and tryptophan.

Phenylalanine is the primary precursor for the vast majority of phenolic compounds in higher plants. The first committed step in phenylpropanoid metabolism is the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. A series of subsequent hydroxylation and methylation reactions on the aromatic ring of cinnamic acid and its derivatives, such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid, leads to the formation of the precursors for lignin and other flavonoids.

The syringyl monolignol, sinapyl alcohol, which is a key component of lignin in angiosperms, is derived from sinapic acid. It is from the degradation of lignin rich in syringyl units that 2,6-dimethoxyphenolic structures are primarily formed. The biosynthesis of the specific 3-methyl substitution on the phenolic ring is a more specialized modification that likely occurs at a later stage in the pathway, potentially on a precursor molecule before its incorporation into larger polymers or as a direct modification of a simpler phenolic compound.

While the shikimate pathway is responsible for the core phenylpropanoid skeleton, the acetate-malonate and acetate-mevalonate pathways are crucial for the biosynthesis of other classes of natural products, including fatty acids, polyketides, and terpenoids. In the context of phenolic biosynthesis, the acetate-malonate pathway can contribute to the formation of the side chains of certain phenolics or even the aromatic ring itself in some organisms, particularly in fungi and bacteria. However, in higher plants, the aromatic ring of compounds like this compound is predominantly derived from the shikimate pathway.

The acetate-mevalonate pathway is the primary route for the biosynthesis of isoprenoids (terpenoids). While not directly involved in the formation of the phenolic ring of this compound, this pathway could potentially provide methyl groups for the methylation of the hydroxyl groups on the aromatic ring, although S-adenosylmethionine (SAM) is the more common methyl donor.

Enzymatic Methylation and Conjugation in Biological Systems

The final structural features of this compound, specifically the two methoxy (B1213986) groups, are the result of enzymatic methylation reactions. These reactions are typically catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to the hydroxyl groups of a precursor phenolic compound.

The biosynthesis of the dimethoxylated pattern seen in this compound likely involves a stepwise methylation process. A dihydroxylated phenolic precursor would first be methylated at one hydroxyl group by a specific OMT, followed by a second methylation event at another hydroxyl group, potentially catalyzed by the same or a different OMT. The high degree of specificity of these enzymes ensures that the methylation occurs at the correct positions on the aromatic ring. For example, caffeic acid O-methyltransferase (COMT) is a well-characterized enzyme in the phenylpropanoid pathway that catalyzes the methylation of caffeic acid to ferulic acid, and subsequently, 5-hydroxyferulic acid to sinapic acid, which is a precursor to syringyl lignin units.

In biological systems, phenolic compounds can also undergo conjugation, which is the attachment of a sugar molecule or other small molecule to the phenolic structure. This process, often catalyzed by glycosyltransferases, increases the water solubility of the phenolic compound, which can affect its storage, transport, and biological activity within the plant. While direct evidence for the conjugation of this compound is not extensively documented, it is a common fate for many plant phenolics. These conjugated forms can serve as inactive storage forms that can be hydrolyzed to release the active phenolic compound when needed by the plant.

Biodegradation and Environmental Transformation Research

Microbial Degradation Studies (e.g., Fungal and Bacterial Metabolism)

The breakdown of methoxylated phenols in the environment is largely driven by microbial activity, with both fungi and bacteria capable of utilizing these compounds as a source of carbon and energy.

Fungal Metabolism: Filamentous fungi have demonstrated a notable capacity for degrading 2,6-dimethoxyphenol (B48157). The strain Aspergillus awamori NRRL 3112 can utilize 2,6-dimethoxyphenol as a sole carbon and energy source. researchgate.net Studies have shown that its degradation rate is concentration-dependent; a 1.0 g/L concentration was completely mineralized in seven days. researchgate.net However, the degradation process slows considerably at higher concentrations, with incomplete removal of 2.0 g/L and 3.0 g/L solutions even after eight days, suggesting potential substrate inhibition. researchgate.net

Microbial consortia can also enhance degradation efficiency. In mixed cultures, fungi can exhibit synergistic relationships. For instance, the combined action of Aspergillus awamori and Thermoascus aurantiacus has been studied, revealing enhanced biodegradation of phenolic mixtures containing 2,6-dimethoxyphenol compared to monocultures.

Bacterial Metabolism: Various bacterial species are also involved in the degradation of phenolic compounds. While specific pathways for 2,6-dimethoxy-3-methylphenol are not extensively detailed, bacteria are known to possess the enzymatic machinery to process related aromatic structures. For example, bacterial colonies displaying a distinct red halo on agar plates supplemented with 2,6-dimethoxyphenol are considered positive for laccase activity, an enzyme crucial for its oxidation. researchgate.net A Mycobacterium species, strain DM1, has been shown to utilize the related compound 2,6-xylenol (2,6-dimethylphenol) as a carbon and energy source, indicating that bacterial pathways for degrading substituted phenols are common. nih.gov

Table 1: Fungal Degradation of 2,6-Dimethoxyphenol
MicroorganismSubstrate ConcentrationDegradation TimeResultSource
Aspergillus awamori NRRL 31121.0 g/L7 daysComplete degradation researchgate.net
Aspergillus awamori NRRL 31122.0 g/L> 8 daysIncomplete degradation researchgate.net
Aspergillus awamori NRRL 31123.0 g/L> 8 daysIncomplete degradation researchgate.net

Enzymatic Systems Involved in Degradation (e.g., Monooxygenases, Laccases, Peroxidases)

The microbial degradation of 2,6-dimethoxyphenol is mediated by specific oxidative enzymes that initiate the breakdown of the aromatic ring.

Laccases: Laccases (benzenediol:oxygen oxidoreductases, EC 1.10.3.2) are multi-copper oxidases that are central to the transformation of phenolic compounds. researchgate.net They catalyze a one-electron oxidation of the substrate, leading to the formation of a phenoxy radical. researchgate.net In the case of 2,6-dimethoxyphenol, these radicals can then recombine to form a symmetrical C-C linked dimer. researchgate.netup.ac.za This enzymatic process is so characteristic that 2,6-dimethoxyphenol is widely used as a standard substrate for measuring laccase activity in laboratory settings. researchgate.netup.ac.za Laccases from various fungal sources, including Botryosphaeria rhodina MAMB-05 and Rhus vernicifera, have been characterized using this substrate. researchgate.netnih.gov

Peroxidases: Peroxidases are another class of enzymes implicated in the degradation of phenolic pollutants. Ligninolytic fungi, in particular, secrete peroxidases such as lignin (B12514952) peroxidase and manganese peroxidase, which are capable of oxidizing a wide range of aromatic compounds, including phenolic structures. The activity of some peroxidases can also be detected using 2,6-dimethoxyphenol in the presence of hydrogen peroxide (H₂O₂) as a cosubstrate. researchgate.net

Monooxygenases: While monooxygenases are known to be involved in the initial steps of aromatic compound degradation by hydroxylating the ring, specific studies detailing their role in the metabolism of this compound or 2,6-dimethoxyphenol are not extensively covered in the reviewed literature.

Environmental Fate and Transformation Intermediates in Aqueous and Soil Systems

The environmental fate of a chemical is determined by processes such as degradation, sorption, and transport. cnr.itmdpi.com For 2,6-dimethoxyphenol, enzymatic transformation is a primary determinant of its fate in aqueous systems.

The principal transformation product identified from the laccase-catalyzed oxidation of 2,6-dimethoxyphenol is 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol (TMBP). researchgate.netup.ac.za This dimer is formed through the coupling of two phenoxy radicals generated by the laccase enzyme. researchgate.net The formation of this dimer represents a significant transformation of the parent compound, altering its chemical properties and subsequent environmental behavior. In addition to the primary dimer, other minor oxidation products may also be formed. up.ac.za

In soil systems, the fate of phenolic compounds is complex, influenced by soil properties like organic matter content, pH, and microbial populations. cnr.itawsjournal.org While specific data on the mobility and persistence of this compound in soil is limited, related compounds are known to be susceptible to microbial degradation. mdpi.comgov.bc.ca Sorption to soil organic matter can reduce the bioavailability of phenolic compounds, while leaching can transport them into groundwater. mdpi.comku.dk The degradation of these compounds is a critical mechanism for their removal from soil environments. cnr.it

Table 2: Key Transformation Intermediates of 2,6-Dimethoxyphenol
Parent CompoundEnzymatic ProcessMajor IntermediateSource
2,6-DimethoxyphenolLaccase-catalyzed oxidation3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol (TMBP) researchgate.netup.ac.za

Impact of Environmental Conditions on Biodegradation Rates

The rate and efficiency of the biodegradation of phenolic compounds are highly dependent on various environmental factors.

pH and Temperature: These are critical parameters influencing both microbial growth and enzyme activity. nih.govbiotechnologia-journal.org The degradation of phenols by microbial cultures often occurs within a specific pH and temperature range. For example, studies on related phenolic compounds show optimal degradation under neutral to slightly alkaline conditions. nih.govnih.gov Enzymatic activity is also highly sensitive to these conditions. Laccase-catalyzed oxidation of 2,6-dimethoxyphenol can be influenced by pH, with different enzymes showing optimal activity at different pH values. nih.govresearchgate.net Temperature affects enzyme stability and reaction rates, with higher temperatures sometimes leading to increased degradation, but also risking enzyme denaturation if too high. nih.govscielo.br

Substrate Concentration: As observed with Aspergillus awamori, high concentrations of 2,6-dimethoxyphenol can be inhibitory to microbial activity, leading to slower or incomplete degradation. researchgate.net This is a common phenomenon in bioremediation, where toxic levels of a pollutant can overwhelm the metabolic capacity of the microorganisms. nih.govresearchgate.net

Aqueous-Organic Systems: In enzymatic reactions, the solvent system can impact product formation. For the laccase-mediated synthesis of the dimer from 2,6-dimethoxyphenol, the choice of an organic co-solvent affects the reaction. In a monophasic system, acetone favored dimer formation, while in a biphasic system, increasing the concentration of ethyl acetate from 50% to 90% enhanced the production of the dimer. researchgate.net

Mediators: In some enzymatic systems, the presence of small redox-active molecules, known as mediators, can enhance the degradation of compounds that are not ideal substrates for the enzyme. While 2,6-dimethoxyphenol is a direct substrate for laccase, it has also been tested for its ability to act as a mediator in the degradation of other recalcitrant compounds like polycyclic aromatic hydrocarbons, although its effectiveness in this role can be limited compared to other synthetic mediators. nih.gov

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
2,6-Dimethoxyphenol (DMP)
3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol (TMBP)
2,6-dimethylphenol (B121312) (2,6-xylenol)
Hydrogen peroxide
Acetone
Ethyl acetate
Phenol (B47542)

Advanced Research Applications of 2,6 Dimethoxy 3 Methylphenol and Its Analogues

Application in the Synthesis of Organic Intermediates

2,6-Dimethoxy-3-methylphenol and its related compounds serve as important starting materials in the synthesis of a variety of organic intermediates, which are subsequently used to build more complex molecules with specific functionalities, including those with potential pharmaceutical applications.

A key application of dimethoxyphenol derivatives is in the synthesis of intermediates for bioactive compounds. For instance, m-aryloxy phenols, which can be synthesized from m-methoxy phenols, are precursors to a new series of nitric oxide synthase (nNOS) inhibitors. nih.gov The synthesis involves an Ullmann coupling of an m-methoxy phenol (B47542) with an iodobenzene (B50100) derivative, followed by demethylation. nih.gov Similarly, methoxyphenol derivatives are utilized in creating compounds aimed at enhancing fluorogenic probes for detecting reactive oxygen species like hypochlorous acid and hydroxyl radicals in biological systems. nih.gov

Analogues of this compound are also crucial in the production of commercially significant compounds. For example, 2,6-dimethoxy-4-methylphenol (B1584894) is a key intermediate in the synthesis of 2,6-dimethoxy-3-bromo-4-methylphenol, a precursor for Coenzyme Q-10. This synthesis involves the selective monobromination of the phenol. Furthermore, 2,6-dimethoxyphenol (B48157) is a versatile precursor for synthesizing various antioxidant compounds, such as 5-amino-1,3,4-oxadiazole and 5-amino-1,2,4-triazole derivatives containing the 2,6-dimethoxyphenol moiety. sigmaaldrich.com

The synthesis of these intermediates often involves multi-step reactions, as illustrated in the preparation of 2,6-dimethoxy-4-methylphenol. This process starts with the reaction of 2,6-dimethoxyphenol with formalin and sodium hydroxide (B78521) to produce 2,6-dimethoxy-4-(hydroxymethyl)phenol. prepchem.com This intermediate is then catalytically hydrogenated to yield the final product. prepchem.com

Table 1: Synthesis of 2,6-dimethoxy-4-methylphenol Intermediate

StepReactantsReagents/CatalystProductYield
12,6-dimethoxyphenol, FormalinSodium hydroxide2,6-dimethoxy-4-(hydroxymethyl)phenol22 mol%
22,6-dimethoxy-4-(hydroxymethyl)phenol, HydrogenPlatinum-alumina catalyst2,6-dimethoxy-4-methylphenol66 mol%

Development of Novel Catalytic Systems

The inherent reactivity of the phenolic hydroxyl group and the electronic properties conferred by the methoxy (B1213986) substituents in this compound and its analogues make them interesting ligands and substrates in the development of novel catalytic systems.

Derivatives of 2,6-dimethoxyphenol can be used to create ligands for metal complexes that exhibit catalytic activity. The electronic and steric properties of the phenol can be fine-tuned by modifying the substituents on the aromatic ring, which in turn influences the catalytic performance of the metal center. scispace.comnih.gov For example, metal complexes incorporating ligands derived from substituted phenols have been investigated for their catalytic efficiency in oxidation reactions. orientjchem.org The ligand can enhance the stability and reactivity of the metal ion, preventing its deactivation and promoting the catalytic cycle. orientjchem.org

Furthermore, enzymatic catalytic systems have been explored using 2,6-dimethoxyphenol as a substrate. Laccases, a class of multi-copper containing enzymes, are known to catalyze the oxidation of a wide range of phenolic compounds. researchgate.net 2,6-Dimethoxyphenol is a standard substrate for measuring laccase activity due to its clear oxidative coupling reaction, which can be monitored spectrophotometrically. researchgate.net Research has also focused on utilizing this enzymatic oxidation to synthesize novel compounds. For instance, the laccase-mediated oxidation of 2,6-dimethoxyphenol can produce dimers with enhanced antioxidant capacity. researchgate.net This process can be carried out in various solvent systems, including biphasic or homogenous aqueous-organic media, to optimize the formation of the desired dimeric product, 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol. researchgate.net

Table 2: Enzymatic Dimerization of 2,6-Dimethoxyphenol

EnzymeSubstrateProductKey Finding
Laccase2,6-Dimethoxyphenol3,3′,5,5′-Tetramethoxybiphenyl-4,4′-diolDimer shows higher antioxidant capacity than the monomeric substrate. researchgate.net

Exploration as a Building Block for Functional Materials

Substituted phenols, including this compound and its analogues, are valuable monomers for the synthesis of functional polymers and materials due to their ability to undergo polymerization and form robust structures with desirable properties.

A significant application of 2,6-disubstituted phenols is in the synthesis of poly(phenylene oxide) (PPO), also known as polyphenylene ether (PPE). uc.edu PPO is an important engineering thermoplastic known for its high thermal stability, dimensional stability, and dielectric properties. uc.edumdpi.com The polymerization is typically achieved through oxidative coupling of 2,6-disubstituted phenols, such as 2,6-dimethylphenol (B121312), using a copper-amine catalyst system in the presence of oxygen. uc.educosmosscholars.com The substituents at the 2 and 6 positions are crucial as they direct the polymerization to form linear chains. uc.edu Analogues like 2,6-dimethoxyphenol (syringol) can also be used in such polymerizations, potentially leading to PPOs with modified properties. amanote.com

Recent research has focused on creating modified PPOs by incorporating other functional groups. For example, DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)-containing PPOs have been synthesized by copolymerizing 2,6-dimethylphenol with DOPO-substituted bisphenol monomers. mdpi.com These modified polymers exhibit higher glass transition temperatures and enhanced thermal stability. mdpi.com

Furthermore, syringol and its derivatives, which are structurally similar to this compound, are being explored as renewable building blocks for epoxy thermoset polymers. rsc.org Lignin-derived syringol monomers can be chemically modified to introduce multiple hydroxyl groups, which can then be converted into multifunctional epoxides. rsc.org These bio-based epoxides can be cured to form thermoset polymers with promising thermo-mechanical properties. rsc.org

Table 3: Functional Polymers from 2,6-Disubstituted Phenols

MonomerPolymerKey Properties of Polymer
2,6-DimethylphenolPoly(2,6-dimethyl-1,4-phenylene oxide) (PPO)High thermal stability, good mechanical properties. uc.edu
2,6-Dimethylphenol and DOPO-bisphenolDOPO-incorporated PPOHigher glass transition temperature, enhanced thermal stability. mdpi.com
Syringol derivativesEpoxy thermosetsBio-based, good thermo-mechanical properties. rsc.org

Role as a Precursor in Complex Organic Molecule Synthesis

The substituted phenol motif present in this compound makes it a useful precursor for the total synthesis of complex organic molecules, including natural products and their analogues. The strategic placement of the hydroxyl and methoxy groups allows for selective functionalization and the construction of intricate molecular architectures.

Phenolic compounds are fundamental starting materials in the synthesis of a wide array of more complex structures. univook.com For instance, the synthesis of a Schiff base with potential antibacterial and anticancer properties was achieved through the condensation of a methoxyphenol derivative (vanillin) with 2,4,6-trimethylphenylamine. nih.gov This demonstrates how the reactive sites on the phenolic ring can be utilized to build larger, biologically active molecules.

In the context of natural product synthesis, phenolic precursors are often employed. Lignans (B1203133) and neolignans, a class of plant secondary metabolites with a diverse range of biological activities including antioxidant and antitumor properties, are derived from the oxidative coupling of phenylpropanoids. acs.org The synthesis of these complex molecules often relies on precursors with similar substitution patterns to this compound.

Moreover, the development of new synthetic methodologies can expand the utility of such precursors. For example, a formal bismuth(V)-mediated C–O arylation of guaiacols (2-methoxyphenols) has been developed to synthesize 2-arylphenols. acs.org This method utilizes the methoxy group as a traceless activator to control the regioselectivity of the arylation, providing access to substitution patterns that are otherwise difficult to achieve. acs.org Such synthetic advancements enhance the value of methoxyphenols as precursors in the synthesis of complex molecular targets.

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